2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNJZTLOJQQFRT-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide typically involves a multi-step process:
Formation of the Thiazolidinone Core:
Biologische Aktivität
2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and toxicity profiles of this compound based on recent research findings.
- Molecular Formula : C₁₃H₁₈ClN₃O₂S
- Molecular Weight : 255.741 g/mol
- CAS Registry Number : 50563-36-5
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves a multi-step process starting from thiazolidine derivatives. The compound is synthesized through the condensation of chlorophenylthiosemicarbazides with formylphenyl derivatives, followed by acetamide formation.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial properties. The antibacterial activity of the synthesized compounds was evaluated using the broth dilution method against various bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|
| 2-Chloro-N-(...) | 3.91 mg/L | Gram-positive and Gram-negative bacteria |
| Reference Drug (Cefuroxime) | - | - |
The results indicated that many compounds showed MIC values comparable to or lower than standard antibiotics such as oxacillin and cefuroxime, suggesting potent antibacterial effects .
Antifungal Activity
The compound has also been tested for antifungal activity against various strains. Certain derivatives exhibited high antifungal activity, leading to morphological changes in Candida species. The antifungal mechanism appears to be associated with glucose transport disruption within fungal cells .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that specific substitutions on the thiazolidine ring significantly influence biological activity. For instance:
- Compounds with chloro substitutions at specific positions exhibited varied levels of activity.
- Increasing the carbon chain length from methyl to ethyl enhanced antibacterial properties .
Toxicity Studies
Toxicity assessments were conducted using human embryonic kidney cells (HEK-293). The most active compounds demonstrated a non-toxic profile at concentrations significantly higher than their MICs, indicating a favorable safety margin.
| Compound | Toxicity Concentration (mg/L) | MIC (mg/L) |
|---|---|---|
| 20 | 30.82 | 3.91 |
This eight-fold difference suggests that these compounds can be effective without significant cytotoxicity .
Case Studies
- Antibacterial Efficacy : A study reported that a derivative of thiazolidine showed superior activity against Bacillus subtilis compared to standard treatments.
- Fungal Resistance : Another case highlighted the effectiveness of certain thiazolidine derivatives against resistant strains of Candida albicans, demonstrating their potential in overcoming existing antifungal resistance .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular structure of 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide can be described as follows:
- Molecular Formula : C₁₄H₁₄ClN₃O₂S
- Molecular Weight : 325.79 g/mol
- Functional Groups : The compound features a thiazolidinone scaffold, which is known for its biological activity.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial effects of related compounds found that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin and penicillin G .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Bacterial |
| Compound B | 64 | Fungal |
| Compound C | 16 | Mycobacterial |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction via caspase activation |
| A549 | 15 | Cell cycle arrest at G1 phase |
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of traditional antibiotics .
Evaluation of Anticancer Properties
In another significant study focusing on breast cancer treatment, researchers synthesized a series of thiazolidinone derivatives, including the target compound. The findings revealed that these compounds could effectively inhibit the growth of MCF7 cells, suggesting a promising avenue for further development in cancer therapeutics.
Q & A
Basic: What are the standard synthetic routes for 2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 5-(2-chlorobenzylidene)-2,4-dioxothiazolidine with chloroacetyl chloride or derivatives in dimethylformamide (DMF) using potassium carbonate as a base .
- Step 2: Coupling with ethylenediamine derivatives under reflux conditions (6–12 hours) in the presence of catalytic KI to enhance reaction efficiency .
- Yield Optimization: Room-temperature stirring in DMF with sodium bicarbonate can achieve ~80% yield for analogous thiazolidinedione-acetamide hybrids .
Key Reagents: Chloroacetyl chloride, DMF, KI, potassium carbonate.
Basic: Which spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) stretches at 1667–1745 cm⁻¹ and NH vibrations at ~3268 cm⁻¹ .
- NMR Analysis:
- TLC Monitoring: Hexane:ethyl acetate (7:3) is used to track reaction progress .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Use: KI accelerates nucleophilic substitution in chloroacetamide coupling, reducing reaction time and improving yields (e.g., 72% for VEGFR-2 inhibitors) .
- Solvent Choice: Polar aprotic solvents like DMF enhance solubility of intermediates .
- Temperature Control: Room-temperature reactions minimize side products in thiazolidinedione condensations, whereas reflux is critical for amide bond formation .
Data Contradiction Note: Yields vary between 72% (reflux with KI) and 80% (room temperature with NaHCO₃), suggesting solvent and base selection are critical variables .
Advanced: What in silico methods predict the compound's biological activity?
Methodological Answer:
- Molecular Docking: AutoDock or Schrödinger Suite can model interactions with VEGFR-2, identifying hydrogen bonds with Asp1046 and hydrophobic contacts with Phe916 .
- ADME Prediction: SwissADME or pkCSM estimates bioavailability (e.g., LogP ~3.2) and metabolic stability, highlighting potential CYP3A4 interactions .
- Pharmacophore Mapping: Aligns the thiazolidinedione core and chloroacetamide side chain with known kinase inhibitors to prioritize derivatives .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Validation: Compare IC₅₀ values across studies using standardized kinase inhibition assays (e.g., VEGFR-2 ELISA) .
- Structural Analysis: Differences in substituents (e.g., 2-chlorobenzylidene vs. 4-nitro analogs) may explain variability in potency .
- Cell Line Specificity: Activity discrepancies may arise from using human umbilical vein endothelial cells (HUVECs) vs. cancer cell lines (e.g., MCF-7) .
Basic: What are the key structural features influencing its pharmacological activity?
Methodological Answer:
- Thiazolidinedione Core: Essential for hydrogen bonding with kinase catalytic domains (e.g., VEGFR-2) .
- Chlorobenzylidene Moiety: Enhances lipophilicity and π-π stacking with hydrophobic pockets in target proteins .
- Acetamide Linker: Facilitates solubility and metabolic stability compared to ester analogs .
Advanced: What are the protocols for assessing its stability under different conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability: Heat at 40–60°C for 48 hours; IR and NMR track decomposition (e.g., loss of C=O peaks) .
- Light Exposure: UV-Vis spectroscopy detects photodegradation products under 254 nm light .
Advanced: How to design derivatives to enhance target selectivity?
Methodological Answer:
- Substituent Modification: Introduce electron-withdrawing groups (e.g., nitro) on the benzylidene ring to improve VEGFR-2 affinity .
- Linker Optimization: Replace ethylene with propylene spacers to reduce off-target kinase binding .
- SAR Studies: Test derivatives against homologous kinases (e.g., PDGFR-β) to identify selectivity filters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
